molecular formula C21H20ClN3O4 B5908241 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide

Cat. No. B5908241
M. Wt: 413.9 g/mol
InChI Key: YOKNEJBWQCOFBD-XNTDXEJSSA-N
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Description

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide, also known as CNFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CNFA is a highly potent and selective inhibitor of protein kinase C epsilon (PKCε), which is a key signaling molecule involved in various cellular processes such as cell proliferation, differentiation, and survival.

Mechanism of Action

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide exerts its pharmacological effects by inhibiting the activity of PKCε, which is a member of the PKC family of serine/threonine kinases. PKCε is activated by various extracellular stimuli and regulates various cellular processes by phosphorylating downstream substrates. The inhibition of PKCε by 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have potent anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. In addition, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia/reperfusion injury. Furthermore, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its high selectivity and potency for PKCε inhibition, which makes it a valuable tool for studying the role of PKCε in various cellular processes. Moreover, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. One of the areas of interest is the development of more potent and selective PKCε inhibitors based on the structure of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. In addition, the therapeutic potential of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders needs to be further explored in preclinical and clinical studies. Moreover, the molecular mechanisms underlying the pharmacological effects of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide on PKCε need to be elucidated to identify novel downstream targets and signaling pathways.

Synthesis Methods

The synthesis of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide involves the reaction of 3-furylacrylic acid with 4-chloro-3-nitroaniline to obtain the corresponding amide, which is then reacted with 2-methylcyclohexylamine in the presence of cyanogen bromide to obtain 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. The overall yield of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide synthesis is around 40%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurodegenerative disorders. PKCε has been shown to play a crucial role in the development and progression of cancer by promoting cell survival, proliferation, and invasion. Therefore, the inhibition of PKCε by 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been explored as a potential therapeutic strategy for cancer treatment. In addition, PKCε has been implicated in the pathogenesis of cardiovascular diseases such as heart failure and atherosclerosis, and 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have cardioprotective effects in animal models. Moreover, PKCε has been shown to be involved in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, and 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been explored as a potential therapeutic agent for these disorders.

properties

IUPAC Name

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-13-4-2-3-5-18(13)24-21(26)15(12-23)10-16-7-9-20(29-16)14-6-8-17(22)19(11-14)25(27)28/h6-11,13,18H,2-5H2,1H3,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNEJBWQCOFBD-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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